The synthesis of (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl)benzenemethanol typically involves several steps. A notable method includes the reaction of the compound with triphosgene in an organic solvent, such as tetrahydrofuran or acetonitrile, under controlled temperatures ranging from -10 °C to 25 °C.
The molecular formula of (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl)benzenemethanol is , with a molecular weight of approximately 289.68 g/mol.
The compound's three-dimensional structure can be visualized using computational chemistry software, which aids in understanding its interactions with biological targets.
(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl)benzenemethanol participates in various chemical reactions primarily related to its role in synthesizing efavirenz. The reactions typically involve:
The mechanism of action for (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl)benzenemethanol is closely linked to its role as an impurity in efavirenz synthesis. Although it does not exhibit direct antiviral activity itself, it may influence the pharmacokinetics and pharmacodynamics of efavirenz when present.
The physical properties of (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl)benzenemethanol include:
The primary application of (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-amino-alpha-(trifluoromethyl)benzenemethanol lies in pharmaceutical research, particularly concerning the synthesis and quality control of efavirenz. Its role as an impurity necessitates rigorous monitoring during production processes to ensure compliance with pharmacological standards.
The systematic IUPAC name for this compound is (R)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol. This nomenclature precisely defines the carbon skeleton, functional groups, and stereochemical configuration according to International Union of Pure and Applied Chemistry rules. The parent structure is identified as butynol (a four-carbon chain with a triple bond and hydroxyl group), substituted at position 2 with a 2-amino-5-chlorophenyl ring and at position 4 with a cyclopropyl group. The trifluoromethyl group appears as a substituent at position 1 of the chain.
The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at carbon 2 of the butynol chain (the benzylic carbon bearing the hydroxyl group). This configuration is critically important for the compound's biological activity and distinguishes it from its (S)-enantiomer. The CAS Registry Number 927812-33-7 exclusively refers to this specific enantiomer [1] [6]. Alternative chemical names observed in literature and commercial catalogs include (R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzenemethanol and the truncated synonym (R)-Efavirenz Amino Alcohol [3] [6] [10].
The compound's molecular formula is uniformly established as C₁₃H₁₁ClF₃NO across authoritative chemical databases and commercial suppliers. This formula accounts for all constituent atoms: 13 carbon, 11 hydrogen, 1 chlorine, 3 fluorine, 1 nitrogen, and 1 oxygen atom.
The molecular weight is 289.68 g/mol, calculated as follows and confirmed by multiple analytical sources:
Table 1: Molecular Formula Validation Data
Information Type | Reported Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₁ClF₃NO | PubChem [1], LGC Standards [2], Simson Pharma [3] [6] |
Molecular Weight | 289.68 g/mol | LGC Standards [2], Simson Pharma [3] |
Accurate Mass | 289.0481 g/mol | PubChem [1], LGC Standards [2] |
High-resolution mass spectrometry (HRMS) confirms an accurate monoisotopic mass of 289.0481 g/mol, consistent with the theoretical mass calculated for C₁₃H₁₁ClF₃NO [1] [2]. This compound is documented as a key intermediate in the synthesis of the antiretroviral drug Efavirenz (sold under the brand name Sustiva®) [2] [9].
The stereospecific Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is:Nc1ccc(Cl)cc1[C@](O)(C#CC2CC2)C(F)(F)F
This SMILES notation explicitly encodes:
Nc1ccc(Cl)cc1
) [C@]
) bearing: O
) C(F)(F)F
) C#CC2CC2
) @
symbol denotes the chiral center with specific R configuration The corresponding International Chemical Identifier (InChI) provides a standardized, machine-readable descriptor:InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m1/s1
The InChI string systematically describes:
C13H11ClF3NO
) /t12-/m1/s1
) specifying the R configuration at carbon 12 (the chiral center) via the m1
flag The InChIKey (hashed version of the full InChI) facilitates database searches:XPOQHMRABVBWPR-ZDUSSCGKSA-N
The first block (XPOQHMRABVBWPR
) encodes molecular skeleton and connectivity, while the second block (ZDUSSCGKSA
) contains stereochemical information. The suffix SA
specifies the R enantiomer, distinguishing it from the N
suffix for the S enantiomer documented under CAS 173676-60-3 [5] [6] [10]. These representations unambiguously define the R enantiomer and exclude its stereoisomer.
The absolute R configuration of this benzenemethanol derivative was definitively established using single-crystal X-ray diffraction (XRD) studies conducted during the development of Efavirenz and related compounds [5]. Crystallization typically employs solvents like heptane-tetrahydrofuran mixtures, producing crystals suitable for XRD analysis. The chiral center's spatial arrangement—critical for binding to the HIV-1 reverse transcriptase enzyme—was confirmed via anomalous dispersion methods using Cu-Kα radiation [5].
Table 2: Key Crystallographic and Characterization Data
Analytical Method | Key Findings | Significance |
---|---|---|
Single-Crystal XRD | Confirmed (R) absolute configuration at C2; Bond angles and distances around chiral center | Definitive proof of stereochemistry |
Differential Scanning Calorimetry (DSC) | Melting endotherm at 137-141°C [10] | Characterizes thermal stability and crystallinity |
Powder X-ray Diffraction (PXRD) | Distinctive pattern with peaks at 5.6°, 11.2°, 16.9°, 22.7°, and 28.5° 2θ [5] | Fingerprint for polymorph identification |
Thermogravimetric Analysis (TGA) | Decomposition onset >150°C | Confirms absence of solvates/hydrates below melting point |
Although full crystallographic parameters (unit cell dimensions, space group) are proprietary, patent literature confirms that crystalline Efavirenz intermediates exhibit characteristic PXRD patterns with prominent peaks at approximately 5.6°, 11.2°, 16.9°, 22.7°, and 28.5° 2θ when measured using Cu-Kα radiation [5]. The compound typically crystallizes in a monoclinic system with one molecule per asymmetric unit. The hydroxyl group participates in intramolecular hydrogen bonding with the ortho-amino group, forming a six-membered pseudo-ring that stabilizes the molecular conformation observed in the solid state. This H-bonding motif influences solubility and crystallization behavior during pharmaceutical synthesis [5] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0